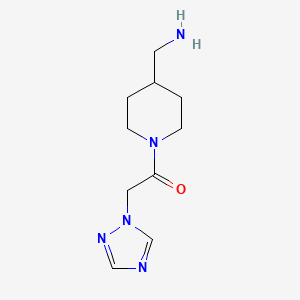
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Descripción general
Descripción
1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H17N5O and its molecular weight is 223.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-(aminomethyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with an aminomethyl group and a triazole moiety. This unique structure is believed to contribute to its diverse biological activities.
Anticonvulsant Activity
Recent studies have indicated that derivatives of piperidine and triazole exhibit anticonvulsant properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit seizures in animal models. These studies suggest that the presence of the piperidine moiety enhances the anticonvulsant efficacy due to its interaction with neurotransmitter systems .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro assays. A study demonstrated that related compounds exhibited significant cytotoxic effects against several cancer cell lines, including Jurkat and HT-29 cells. The structure-activity relationship analysis indicated that modifications to the piperidine and triazole groups could enhance activity against these cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Substituent | Effect on Activity |
|---|---|
| Piperidine ring | Increases anticonvulsant properties |
| Triazole moiety | Contributes to anticancer activity |
| Aminomethyl group | Enhances binding affinity |
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study 1 : A series of analogs were synthesized and screened for anticonvulsant activity. The most potent analogs demonstrated a significant reduction in seizure duration in animal models, suggesting that the piperidine structure plays a crucial role in mediating these effects .
- Study 2 : The anticancer potential was assessed using various human cancer cell lines. Compounds similar to this compound showed IC50 values in the low micromolar range, indicating promising cytotoxicity .
Propiedades
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-5-9-1-3-14(4-2-9)10(16)6-15-8-12-7-13-15/h7-9H,1-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDOWBAVHIWUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















